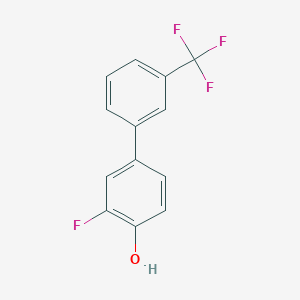

2-Fluoro-4-(3-trifluoromethylphenyl)phenol

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds are of paramount importance in various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a key tactic in the design of novel molecules with tailored functionalities. Fluorine, being the most electronegative element, can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of a fluorine atom on a phenol (B47542) ring, for instance, can affect its acidity and stability. ontosight.ai

The trifluoromethyl group, in particular, is highly valued for its strong electron-withdrawing nature, metabolic stability, and lipophilicity. mdpi.com These characteristics can enhance a molecule's permeability through biological membranes and its resistance to metabolic degradation, making it a valuable substituent in the development of new therapeutic agents. ontosight.ai The steric demand of a trifluoromethyl group is comparable to that of an isopropyl group, allowing it to act as a bioisostere for other functional groups. mdpi.com

| Functional Group | Key Properties Influenced | Research Applications |

| Fluorine | Electronegativity, pKa, Metabolic Stability, Binding Affinity | Medicinal Chemistry, Materials Science |

| Trifluoromethyl | Electron-withdrawing, Metabolic Stability, Lipophilicity | Drug Development, Agrochemicals |

Organofluorine chemistry is a highly interdisciplinary field, with applications extending from fundamental organic synthesis to the life sciences and materials science. nih.govacs.org The development of new methods for the synthesis of fluorinated compounds is a significant area of academic research. chemistryviews.org The unique properties of these compounds make them valuable tools for probing biological processes and for the creation of advanced materials with enhanced thermal and chemical resistance. nih.gov

Research Rationale for Investigating 2-Fluoro-4-(3-trifluoromethylphenyl)phenol

The specific structural arrangement of this compound, featuring a fluorinated phenol linked to a trifluoromethylated phenyl ring, provides a compelling rationale for its investigation.

This compound belongs to the broader classes of trifluoromethylated phenols and fluorinated biphenyls. Research into trifluoromethylated phenols is often driven by their potential applications in drug development and as building blocks for more complex molecules. chemistryviews.orgnih.gov Similarly, fluorinated biphenyls are of significant interest in medicinal chemistry, crop protection, and materials science due to their enhanced stability and unique electronic properties. nih.govresearchgate.net

The study of this compound contributes to a deeper understanding of structure-property relationships in organofluorine chemistry. Investigating its synthesis, reactivity, and spectroscopic properties provides valuable data for the broader field. Common synthetic routes to such fluorinated biphenyl (B1667301) structures include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The reactivity of the phenolic hydroxyl group and the influence of the fluorine and trifluoromethyl substituents are key areas of academic inquiry. libretexts.org

Scope and Objectives of Academic Inquiry into the Compound's Properties and Reactivity

Academic research on this compound would typically focus on several key areas:

Synthesis: Developing efficient and selective synthetic methodologies.

Structural Characterization: Utilizing spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and elucidate its electronic properties.

Physicochemical Properties: Measuring key parameters like pKa, lipophilicity (logP), and melting point to understand its behavior in different environments.

Reactivity: Investigating the chemical transformations of the phenolic hydroxyl group and the aromatic rings.

While detailed experimental data for this specific compound is not widely available in the public domain, its structural motifs suggest it would be a valuable subject for further academic investigation to expand the knowledge base of organofluorine chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPONCKGTJXXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684428 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261639-15-9 | |

| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile CharacterizationGC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of 2-Fluoro-4-(3-trifluoromethylphenyl)phenol. The gas chromatogram would show a primary peak corresponding to the target compound, and the retention time would be characteristic of the molecule under the specific GC conditions. The mass spectrometer would provide the mass spectrum of the compound as it elutes from the column, further confirming its identity and helping to characterize any minor impurities.

Without access to experimental data from the synthesis and characterization of this compound, any further detailed discussion or generation of data tables would be speculative and scientifically unfounded.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. researchgate.net For phenolic compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly the method of choice for separation. This would be coupled to a mass spectrometer, typically utilizing an electrospray ionization (ESI) source, which is well-suited for polar molecules.

Expected LC-MS Parameters and Fragmentation:

Technique: Reversed-Phase HPLC coupled with ESI-MS/MS.

Ionization Mode: Negative Electrospray Ionization (ESI-).

Parent Ion: [M-H]⁻.

Expected Fragmentation: The fragmentation of the deprotonated molecule would likely involve the loss of stable neutral molecules or radicals such as HF, CO, or the cleavage related to the trifluoromethyl group. The ether linkage in biphenyl (B1667301) ethers is a common point of cleavage, though this molecule is a biphenyl. The fragmentation of the biphenyl linkage itself is less common but possible under higher energy conditions.

The combination of retention time from the HPLC separation and the specific mass-to-charge ratio (m/z) of the parent and fragment ions allows for highly selective and sensitive detection of this compound in complex matrices. acs.orgnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. numberanalytics.com

While the crystal structure of this compound itself is not publicly documented, the structure of a closely related derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one , has been resolved. researchgate.net This derivative incorporates the entire 2-fluoro-4-(trifluoromethyl)phenyl moiety, making its crystallographic data highly relevant for understanding the structural preferences of the target compound.

The analysis of this derivative provides critical insights into the solid-state conformation of the 2-fluoro-4-(trifluoromethyl)phenyl group. The data reveals the precise spatial arrangement of the fluorine and trifluoromethyl substituents on the phenyl ring and how this unit interacts with adjacent molecules in the crystal lattice.

| Parameter | Value for the Derivative C₁₉H₁₆F₄O₃ researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5792(5) |

| b (Å) | 9.5542(4) |

| c (Å) | 17.6986(9) |

| β (°) | 99.508(5) |

| Volume (ų) | 1597.55(14) |

| Z (molecules/unit cell) | 4 |

The crystal structure of molecules containing fluorinated aromatic rings is heavily influenced by a network of weak intermolecular interactions. mdpi.com The fluorine and trifluoromethyl substituents are highly electronegative and can participate in various non-covalent interactions that direct the crystal packing. wikipedia.org

In the crystalline state, the conformation of biphenyl systems is defined by the dihedral angle between the two aromatic rings. This angle results from a balance between steric hindrance from ortho-substituents and the drive for π-system conjugation. For derivatives containing the 2-fluoro-4-(trifluoromethyl)phenyl group, significant intermolecular interactions are observed. These include conventional hydrogen bonds involving the phenolic hydroxyl group and weaker, yet structurally significant, C-H···O and C-H···F hydrogen bonds. ed.ac.ukrsc.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. The techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra are expected to show characteristic bands corresponding to its distinct functional groups. The presence of the phenolic -OH group, the aromatic rings, the C-F bond, and the -CF₃ group can all be identified by their specific vibrational frequencies. researchgate.netlibretexts.orgdocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H (Phenol) | Stretching (H-bonded) | 3200–3550 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000–3100 | Medium-Weak | Strong |

| C=C (Aromatic) | Ring Stretching | 1450–1620 | Medium-Strong | Strong |

| C-O (Phenol) | Stretching | 1200–1260 | Strong | Medium |

| CF₃ | Antisymmetric Stretch | ~1280 | Strong | Medium |

| CF₃ | Symmetric Stretch | ~1130-1180 | Strong | Medium |

| C-F (Aryl) | Stretching | 1100–1250 | Strong | Weak |

| C-H (Aromatic) | Out-of-Plane Bending | 750–900 | Strong | Weak |

Note: The exact positions and intensities can vary based on the physical state of the sample and intermolecular interactions. acs.orgbjp-bg.comvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the conjugated system of the biphenyl structure.

The parent chromophore, phenol (B47542), typically exhibits a strong absorption band (the B-band) around 270-275 nm. docbrown.info The substituents on the aromatic rings—the fluoro group, the trifluoromethyl group, and the second phenyl ring—act as auxochromes and can modify the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Fluoro Group (-F): The fluorine atom can cause a slight shift in the absorption maximum due to its inductive and resonance effects.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and can influence the energy of the electronic transitions, often leading to small shifts in λmax. nih.gov

Biphenyl System: The extended conjugation of the biphenyl system itself results in a bathochromic (red) shift compared to a single benzene (B151609) ring.

The resulting UV-Vis spectrum for this compound is expected to show a primary absorption maximum slightly shifted from that of simple phenol, reflecting the combined electronic effects of all substituents on the aromatic π-system.

| Compound | Typical λmax (nm) | Transition Type |

|---|---|---|

| Phenol | ~275 docbrown.info | π→π* (B-band) |

| This compound | ~270-290 (Estimated) | π→π* (B-band) |

Computational Chemistry and Theoretical Studies of 2 Fluoro 4 3 Trifluoromethylphenyl Phenol

Quantum Chemical Methodologies for Molecular System Description

Quantum chemical methods are foundational to modern computational chemistry, allowing for the precise calculation of molecular properties from first principles.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface. For 2-Fluoro-4-(3-trifluoromethylphenyl)phenol, a geometry optimization would be performed, typically using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible, resulting in a fully optimized structure.

Once the geometry is optimized, the same DFT method is used to calculate the molecule's electronic structure. This includes the total electronic energy, the distribution of electron density, and the energies and shapes of the molecular orbitals. These fundamental calculations are the starting point for all further analysis of the molecule's properties and reactivity.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains electronegative atoms (fluorine and oxygen) and delocalized π-electrons in its aromatic rings, a flexible and robust basis set is required.

A common choice is the Pople-style 6-311++G(d,p) basis set. This notation indicates a triple-zeta quality for the valence electrons, providing a high degree of flexibility. The ++ signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions. The (d,p) indicates the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for the distortion of atomic orbitals and are crucial for correctly modeling bonding. Alternatively, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, offer a systematic way to approach the complete basis set limit and are also highly suitable for such calculations. The selection of the basis set is always a compromise between the desired accuracy and the available computational resources.

Electronic Structure and Reactivity Descriptors

From the electronic structure calculated via DFT, several descriptors can be derived to predict the chemical reactivity and bonding characteristics of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly on the electron-rich oxygen atom, due to its lone pairs and electron-donating character. The LUMO, conversely, is likely distributed over the trifluoromethylphenyl ring, which is rendered electron-deficient by the powerful electron-withdrawing -CF₃ group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents typical data obtained from an FMO analysis. Actual values for the target compound would require a specific quantum chemical calculation.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap. |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas. These would be expected around the electronegative oxygen and fluorine atoms, which are likely sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) signify electron-deficient areas. Such regions would be prominent around the acidic phenolic hydrogen atom, making it the primary site for interaction with nucleophiles or for hydrogen bonding. The area around the hydrogen atoms of the -CF₃ group would also exhibit positive potential.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. This method provides quantitative insight into the delocalization of electron density, which is a stabilizing factor in molecules. The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically anti-bonds).

In this compound, NBO analysis would quantify key intramolecular interactions. A significant interaction would be the delocalization of electron density from the lone pairs of the phenolic oxygen atom (donor) into the π* anti-bonding orbitals of the adjacent aromatic ring (acceptor). This LP(O) → π*(C-C) interaction is characteristic of the resonance stabilization of the phenol group. Similarly, delocalization from the fluorine lone pairs into the ring's anti-bonding orbitals would also be quantified. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table illustrates the type of data generated by NBO analysis to show hyperconjugative interactions. Specific E(2) values would require direct calculation.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (Cring-Cring) | High | p-π conjugation, resonance stabilization of the phenol ring. |

| LP (F) | σ* (Cring-Cring) | Moderate | Hyperconjugative stabilization from the fluorine atom. |

| π (Cring-Cring) | π* (Cring-Cring) | Moderate | Intra-ring π-electron delocalization. |

| σ (C-H) | σ* (C-C) | Low | Standard σ-bond hyperconjugation. |

Spectroscopic Property Prediction and Validation

Simulated NMR and IR Spectra for Comparison with Experimental Data

No published studies detailing the simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound were found. Such simulations would typically involve DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) to predict chemical shifts (¹H, ¹³C, ¹⁹F NMR) and vibrational frequencies (IR) for comparison with experimental findings.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Information regarding the electronic absorption spectra of this compound, calculated using Time-Dependent Density Functional Theory (TD-DFT), is not available in the public domain. This analysis would predict the electronic transition energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

Conformational Analysis and Tautomeric Equilibria

Potential Energy Surface (PES) Scans for Conformational Landscape

No literature was identified that performs Potential Energy Surface (PES) scans to explore the conformational landscape of this compound. This type of study is crucial for identifying the most stable conformers by analyzing the energy changes associated with the rotation around single bonds, particularly the bond connecting the two phenyl rings.

Energetic Stability of Phenol-Imine vs. Keto-Amine Tautomeric Forms (relevant to related systems)

While the energetic stability of tautomeric forms is a significant area of computational research, no studies were found that specifically investigate this for this compound or directly analogous systems that would allow for a relevant discussion. This analysis would typically compare the relative energies of the different tautomers to determine their equilibrium populations.

Investigation of Non-Linear Optical (NLO) Properties

There are no available research findings on the non-linear optical (NLO) properties of this compound. Such an investigation would involve computational methods to calculate properties like the first hyperpolarizability (β) to assess the material's potential for use in optoelectronic applications.

Thermodynamic Calculations for Reaction Energetics and Stability

Computational chemistry provides a powerful lens for predicting the thermodynamic properties of molecules, offering insights into their stability and the energetics of their reactions. For novel compounds such as this compound, these theoretical calculations are invaluable in the absence of extensive experimental data. Methodologies like Density Functional Theory (DFT) are frequently employed to determine key thermodynamic parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). mdpi.comacs.org These calculations help in understanding the intrinsic stability of the molecule and predicting its behavior in chemical transformations.

Detailed computational studies specifically focused on the thermodynamic properties of this compound are not extensively available in publicly accessible research. However, the principles of computational chemistry allow for a general understanding of the factors influencing its stability and reactivity. The presence of both a fluorine atom and a trifluoromethyl group on the biphenyl (B1667301) structure significantly impacts its electronic distribution and, consequently, its thermodynamic characteristics. nih.govresearchgate.netnih.gov

The stability of this compound can be computationally assessed by calculating its heat of formation and Gibbs free energy of formation. These values, when compared to those of related or isomeric compounds, can provide a quantitative measure of its relative thermodynamic stability. For instance, DFT calculations could elucidate the energetic favorability of different conformations of the molecule, determined by the rotational barrier around the bond connecting the two phenyl rings.

Furthermore, thermodynamic calculations are crucial for predicting the energetics of potential reactions involving this compound. For example, the bond dissociation energy (BDE) of the phenolic O-H bond is a key parameter that can be calculated to predict its antioxidant potential. researchgate.net A lower BDE would suggest greater ease of hydrogen atom donation to scavenge free radicals. Similarly, reaction enthalpies and activation energies for potential synthetic routes or degradation pathways can be modeled to understand the feasibility and kinetics of these processes.

While specific, published data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only, demonstrating the framework used in theoretical thermodynamic analysis.

Hypothetical Thermodynamic Data for this compound

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | - | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | - | kJ/mol |

| Standard Entropy (S°) | - | J/(mol·K) |

Hypothetical Reaction Energetics for a Postulated Reaction

| Reaction Parameter | Calculated Value | Units |

|---|---|---|

| Enthalpy of Reaction (ΔHrxn) | - | kJ/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | - | kJ/mol |

The generation of actual data for these tables would require dedicated computational studies using quantum chemical software. Such research would provide a foundational understanding of the chemical behavior of this compound from a thermodynamic perspective, guiding its potential applications and further experimental investigation. The influence of fluorination on the thermodynamic properties of aromatic compounds is a subject of ongoing research, with computational methods playing a central role in advancing this field. pittcon.orgnih.govrsc.org

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 2 Fluoro 4 3 Trifluoromethylphenyl Phenol Analogues

Impact of Fluorine and Trifluoromethyl Substitution on Molecular Interactions

The presence of both a fluorine atom and a trifluoromethyl group on the phenol (B47542) ring system of 2-Fluoro-4-(3-trifluoromethylphenyl)phenol introduces unique electronic and steric properties that are critical for its molecular interactions with receptors or enzymes.

The fluorine atom, despite its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), exerts significant electronic effects due to its high electronegativity. nih.gov This strong electron-withdrawing nature can modulate the acidity of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor or acceptor in a receptor or enzyme active site. researchgate.net The introduction of fluorine can lead to more favorable electrostatic interactions with biological targets. researchgate.net

Table 1: Comparison of Atomic Radii and Electronegativity

| Atom | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

|---|---|---|

| Hydrogen | 1.20 | 2.20 |

| Fluorine | 1.47 | 3.98 |

| Chlorine | 1.75 | 3.16 |

The trifluoromethyl (-CF3) group plays a crucial role in enhancing the pharmacological profile of this compound analogues. mdpi.com One of its primary contributions is the significant increase in lipophilicity, which is the ability of a compound to dissolve in fats, oils, and non-polar solvents. researchgate.netmdpi.com This property is critical for improving a molecule's ability to cross biological membranes, such as the blood-brain barrier, and to reach its target site. mdpi.com The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is +0.88. researchgate.net

Furthermore, the trifluoromethyl group is known to enhance metabolic stability. researchgate.netmdpi.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. mdpi.com By blocking potential sites of metabolism on the aromatic ring, the trifluoromethyl group can increase the half-life and bioavailability of a drug candidate. mdpi.com

Rational Design and Evaluation of Functional Analogues

The understanding of the SAR of this compound has enabled the rational design of analogues with modulated biological activities for non-clinical investigations.

Systematic structural modifications of the this compound scaffold have been explored to optimize its biological activity. These modifications often involve altering the position of the fluorine and trifluoromethyl substituents, as well as introducing other functional groups to probe the chemical space around the core structure. The goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of additional fluorine atoms or other halogen groups can further modulate the electronic properties and lipophilicity of the molecule. nih.gov

Table 2: Hypothetical Non-Clinical Biological Activity of this compound Analogues with Systematic Modifications

| Compound | R1 | R2 | R3 | Relative Potency (IC50, nM) |

|---|---|---|---|---|

| Parent | H | F | CF3 | 100 |

| Analogue 1 | F | F | CF3 | 75 |

| Analogue 2 | H | Cl | CF3 | 120 |

| Analogue 3 | H | F | H | 500 |

A "fluorine scan" is a medicinal chemistry strategy where fluorine atoms are systematically introduced at various positions on a lead compound to comprehensively probe the structure-activity relationship. researchgate.net This approach leverages the unique properties of fluorine to identify key molecular interactions and regions of the molecule that are sensitive to modification. By observing the changes in biological activity upon fluorination at different sites, researchers can gain valuable insights into the binding mode of the compound and identify "hot spots" for further optimization. This technique can reveal positions where fluorine substitution enhances binding affinity through favorable interactions or, conversely, where it leads to detrimental steric or electronic clashes. researchgate.net

Mechanistic Insights into Biological Activity at a Molecular Level (Non-clinical)

Non-clinical studies have provided some insights into the molecular mechanisms by which this compound analogues exert their biological effects. The phenolic hydroxyl group is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds with amino acid residues in the active site of a target protein or enzyme. nih.gov The fluorine and trifluoromethyl substituents can influence the strength and geometry of these interactions.

Proposed Binding Modes with Target Macromolecules (e.g., enzymes, protein targets)

While specific binding mode studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from research on structurally similar fluorinated diphenyl ether compounds, many of which are known to target enzymes such as protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net For these related compounds, the proposed binding mode often involves the insertion of the diphenyl ether scaffold into the active site of the PPO enzyme.

The key interactions are thought to include:

Hydrophobic Interactions: The aromatic rings of the diphenyl ether structure typically engage in hydrophobic interactions with nonpolar amino acid residues within the enzyme's active site.

Pi-Pi Stacking: The phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-enzyme complex.

Hydrogen Bonding: The phenolic hydroxyl group is a critical feature, potentially forming hydrogen bonds with specific amino acid residues or a bridging water molecule within the active site. This interaction can be crucial for anchoring the molecule in the correct orientation for inhibitory activity.

Halogen Bonding: The fluorine and trifluoromethyl substituents may participate in halogen bonding or other electrostatic interactions with the protein, contributing to binding affinity and selectivity. The trifluoromethyl group, in particular, can significantly influence the electronic properties of the phenyl ring and participate in dipole-dipole or other non-covalent interactions.

The precise orientation and combination of these interactions are what determine the potency of the compound as an enzyme inhibitor.

In Silico Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the absence of specific molecular docking studies for this compound, general principles from computational studies on related fluorinated inhibitors can be applied. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov

For analogues of this compound, in silico studies would typically involve:

Target Identification and Preparation: Identifying a relevant biological target, such as the PPO enzyme, and obtaining its three-dimensional structure from a protein data bank.

Ligand Preparation: Generating a 3D model of the this compound analogue and optimizing its geometry.

Docking Simulation: Using specialized software to fit the ligand into the active site of the target protein, exploring various possible binding poses.

Scoring and Analysis: The different binding poses are then scored based on their predicted binding affinity. The poses with the best scores are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand and protein over time, providing insights into the stability of the predicted binding mode and the flexibility of the ligand-target complex. These computational approaches are invaluable for rationalizing structure-activity relationships and guiding the design of more potent analogues.

Comparative Analysis with Established Bioactive Fluorinated Compounds

The biological activity of this compound and its analogues can be better understood through comparison with established bioactive fluorinated compounds, particularly those in the agrochemical and medicinal chemistry fields.

Structure-Activity Comparisons with Known Agrochemicals and Related Chemical Entities

Many commercial herbicides are fluorinated diphenyl ether derivatives that inhibit the PPO enzyme. researchgate.net A comparative analysis of this compound with these agrochemicals reveals common structural motifs essential for herbicidal activity.

| Feature | This compound | Known Diphenyl Ether Herbicides (e.g., Acifluorfen) |

| Core Structure | Diphenyl ether-like (biphenyl phenol) | Diphenyl ether |

| Substituents | Fluoro, Trifluoromethyl, Hydroxyl | Nitro, Chloro, Trifluoromethyl, Carboxyl |

| Mechanism | Likely PPO inhibition | PPO inhibition |

Key Structure-Activity Relationship Insights:

The diphenyl ether or a bioisosteric equivalent like the biphenyl (B1667301) scaffold is often crucial for fitting into the active site of the target enzyme.

The presence and position of electron-withdrawing groups , such as the trifluoromethyl group, on one of the phenyl rings are frequently associated with high herbicidal potency.

A phenolic hydroxyl group or a group that can be metabolized to a hydroxyl group is often important for interaction with the target enzyme.

The specific pattern of halogen substitution on the phenyl rings can significantly influence both the activity and the selectivity of the herbicide.

Lessons from Fluorinated Analogues in Medicinal Chemistry Research

The strategic incorporation of fluorine is a well-established practice in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov The lessons learned from these studies are directly applicable to understanding the potential of fluorinated compounds like this compound.

Impact of Fluorine Substitution:

| Property | Effect of Fluorination |

| Metabolic Stability | The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a compound in biological systems. |

| Binding Affinity | Fluorine and trifluoromethyl groups can engage in unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. nih.gov |

| Physicochemical Properties | Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Conformational Effects | The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. |

The presence of both a fluorine atom and a trifluoromethyl group in this compound suggests a design that leverages these beneficial effects to achieve a desired biological activity profile.

Advanced Applications of 2 Fluoro 4 3 Trifluoromethylphenyl Phenol in Emerging Research Areas

Materials Science Applications

The distinct structural characteristics of 2-Fluoro-4-(3-trifluoromethylphenyl)phenol make it a promising candidate for the development of advanced materials with tailored properties. The fluorine and trifluoromethyl substituents are known to enhance thermal stability, chemical resistance, and specific optical and electronic characteristics in polymers and other functional materials.

Development of Fluorinated Polymers and Functional Materials

The incorporation of fluorine-containing monomers into polymers is a well-established strategy for creating high-performance materials. Fluorinated polymers are noted for their excellent thermal stability, chemical inertness, and low dielectric constants. The this compound molecule can serve as a valuable monomer in the synthesis of specialty polymers such as poly(aryl ether ketone)s (PAEKs) or polyimides. researchgate.net

The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization, to form the polymer backbone. mgcub.ac.in For instance, it can be reacted with dihalides to form polyethers. The presence of the bulky and rigid trifluoromethylphenyl group within the polymer chain would likely result in amorphous materials with high glass transition temperatures (Tg), contributing to their dimensional stability at elevated temperatures. researchgate.net Furthermore, the fluorine atoms increase the material's hydrophobicity and can lower its dielectric constant, a critical property for microelectronics applications. researchgate.net

Below is a comparative table illustrating the potential property enhancements in a hypothetical fluorinated PAEK derived from this compound, based on known properties of similar fluorinated polymers.

| Property | Standard PEEK (Polyetheretherketone) | Hypothetical Fluorinated PAEK | Benefit of Fluorination |

| Glass Transition Temp (Tg) | ~143 °C wikipedia.org | > 170 °C researchgate.net | Enhanced thermal stability |

| Dielectric Constant (@ 1 MHz) | ~3.2-3.4 | < 2.8 researchgate.net | Improved insulating properties for microelectronics |

| Chemical Resistance | Excellent alfa-chemistry.com | Exceptional | Increased inertness to harsh environments |

| Water Absorption | Low (~0.1%) wikipedia.org | Very Low (<0.4%) researchgate.net | Enhanced performance in humid conditions |

| Solubility | Limited to harsh solvents wikipedia.org | Soluble in common organic solvents researchgate.net | Easier processing and film formation |

This table presents expected properties for a hypothetical polymer based on data from analogous fluorinated polymer systems.

Contributions to Optoelectronic Devices or Sensors Research

Fluorinated organic materials are increasingly utilized in electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org The rigid biphenyl-like structure of this compound, combined with the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups, makes it a candidate for incorporation into materials for these devices.

This structural motif is also found in liquid crystals. Fluorine substitution is a key strategy in designing liquid crystal molecules with specific properties, such as high clearing points and broad nematic phase ranges. figshare.comnih.govresearchgate.net The polarity and steric effects introduced by fluorine can significantly influence the mesophase morphology and dielectric anisotropy, which are critical parameters for display applications. nih.gov While direct studies on this compound in this context are limited, related fluorinated biphenyl (B1667301) and trifluoromethylphenyl compounds have been synthesized and shown to exhibit nematic liquid crystal phases with high thermal stability. figshare.commdpi.com

Catalysis Research

The electronic and steric properties of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and as a structural component in organocatalysis.

Utilization as Ligands in Transition Metal Catalysis and Organocatalysis

The phenolic oxygen atom of this compound can coordinate to a transition metal center, making the molecule a precursor for a variety of ligands. The fluorine and trifluoromethyl groups act as powerful electron-withdrawing substituents, which can significantly modulate the electronic properties of the metal center. nih.gov This electronic tuning is crucial in optimizing the catalytic activity and selectivity of transition metal complexes in various chemical transformations. nih.govresearchgate.net For example, ligands derived from this phenol (B47542) could be employed in palladium-catalyzed cross-coupling reactions or rhodium-catalyzed hydroformylations. The specific steric hindrance provided by the bulky trifluoromethylphenyl group could also influence the selectivity of catalytic reactions.

In organocatalysis, derivatives of this phenol could be used to form hydrogen bonds with substrates, activating them towards a specific reaction. The acidity of the phenolic proton is increased by the electron-withdrawing groups, which could enhance its hydrogen-bonding capabilities.

Role in Facilitating Novel Organic Synthesis Reactions

Substituted phenols are fundamental building blocks in organic synthesis. ontosight.aimarket.us this compound can serve as a key intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, providing a handle for further molecular elaboration. chemicalbook.com The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions, with the existing substituents directing the position of new functional groups. For instance, its derivatives could be used in Suzuki-Miyaura cross-coupling reactions to build larger biaryl structures, which are common scaffolds in pharmaceuticals and materials science.

Exploration in Agrochemical and Pest Control Research

The incorporation of fluorine and trifluoromethyl groups is a highly successful strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net These groups can enhance the biological activity of a molecule by improving its metabolic stability, increasing its lipophilicity for better cell membrane penetration, and strengthening its binding to target enzymes or receptors. nih.govontosight.ai

The trifluoromethyl group, in particular, is a common feature in many commercial pesticides. nih.govjst.go.jp Its strong electron-withdrawing nature and steric bulk can significantly influence a molecule's mode of action and efficacy. Structure-activity relationship studies have shown that trifluoromethyl substitution on a phenyl ring can lead to superior herbicidal activity compared to other substituents. researchgate.net Phenolic compounds themselves can also exhibit biological activities such as antibacterial or herbicidal properties. google.com

Given these established principles, this compound represents a promising scaffold for the discovery of new agrochemicals. Its structure combines the beneficial properties of a fluorinated phenyl ring with a trifluoromethyl group, making it a target for synthesis and biological screening in the search for new crop protection agents.

The table below lists examples of commercial agrochemicals that contain structural motifs similar to the subject compound, highlighting the importance of these chemical features.

| Agrochemical | Type | Key Structural Feature(s) |

| Fluazifop-butyl | Herbicide | Trifluoromethyl-pyridinyloxy-phenoxy propanoate jst.go.jp |

| Haloxyfop | Herbicide | Trifluoromethyl-pyridinyloxy-phenoxy propanoate jst.go.jp |

| Flazasulfuron | Herbicide | Trifluoromethyl-pyridinyl-sulfonylurea nih.gov |

| Triadimefon | Fungicide | Triazole derivative with a substituted phenyl ring nih.gov |

Herbicidal Activity and Phytoene (B131915) Desaturase Inhibition Mechanisms

Phytoene desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids protect chlorophyll (B73375) from photooxidation, and their inhibition leads to a characteristic bleaching effect and eventual plant death. This makes PDS a key target for the development of herbicides.

The trifluoromethylphenyl moiety, a key structural feature of this compound, is present in several known PDS-inhibiting herbicides. These herbicides are broadly classified into categories such as phenyl-ethers, N-phenyl heterocyclic compounds, and diphenyl heterocyclic compounds. For instance, compounds like norflurazon (B1679920) and flurtamone, which contain a trifluoromethylphenyl group, are effective PDS inhibitors. The mechanism of PDS inhibition involves blocking the conversion of phytoene to carotene, which disrupts the protective functions of carotenoids and leads to photooxidative damage in the plant.

Research into novel PDS inhibitors has explored derivatives that include the trifluoromethylphenyl structure. For example, a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed and showed significant herbicidal activity in both pre- and post-emergence applications. nih.gov These findings underscore the importance of the trifluoromethylphenyl group in the design of molecules targeting phytoene desaturase. While direct studies on this compound are not available, its structural components are recognized as significant for herbicidal action via PDS inhibition.

Antitubercular Activity in Novel Chemical Entities

The search for new antitubercular agents is driven by the global health threat of tuberculosis, particularly multidrug-resistant strains. Research in this area often involves the synthesis and evaluation of novel chemical scaffolds. Fluorinated compounds and phenol derivatives have attracted considerable interest due to their potential biological activities.

Although no studies directly report on the antitubercular properties of this compound, research on related structures provides context. For example, a series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com Several of these compounds demonstrated potent antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against both sensitive and rifampin-resistant strains of M. tuberculosis. nih.gov This highlights the potential of the 2-phenoxy-N-phenylacetamide scaffold in developing new antitubercular agents.

Furthermore, other research has focused on copper complexes with thiourea (B124793) derivatives containing a 3-(trifluoromethyl)phenyl group. These complexes have shown strong inhibitory activity against mycobacteria isolated from tuberculosis patients, suggesting that the trifluoromethylphenyl moiety can be a valuable component in the design of new antitubercular drugs. mdpi.com The presence of both a fluoro-phenyl and a trifluoromethylphenyl group in this compound suggests it belongs to a class of compounds with recognized potential in the development of novel therapeutic agents against tuberculosis.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(3-trifluoromethylphenyl)phenol, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling. For NAS, fluorination at the ortho position is achieved using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux (80–120°C) . The trifluoromethylphenyl group can be introduced via Ullmann coupling with a Cu catalyst. Key parameters include:

- Catalyst : Pd(OAc)₂ for cross-coupling; CuI for Ullmann coupling.

- Solvent : DMF or THF for NAS; toluene for Suzuki reactions.

- Reaction Time : 12–24 hours for cross-coupling.

Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric excess (1.2–1.5 eq) of fluorinating agents. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc 4:1) .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton splitting patterns. The phenolic -OH appears as a singlet (~δ 5.5 ppm) in DMSO-d₆. Fluorine-induced deshielding splits adjacent protons (J = 8–12 Hz) .

- ¹⁹F NMR : A singlet at δ -60 to -70 ppm for CF₃; the ortho-fluoro group appears at δ -110 to -120 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 268.04 (calculated for C₁₃H₈F₄O). Fragmentation peaks at m/z 249 (loss of F) and 199 (cleavage of CF₃ group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HF in acidic conditions).

- Storage : In amber glass at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of fluorine and CF₃ substituents influence the compound’s acidity and reactivity?

- Methodological Answer : The electron-withdrawing CF₃ and F groups lower the pKa of the phenolic -OH (predicted pKa ≈ 7.2 vs. 9.9 for phenol). Acidity is quantified via potentiometric titration in DMSO/water (4:1). Computational DFT studies (B3LYP/6-31G*) show enhanced stabilization of the phenoxide ion due to σ-hole interactions with CF₃ . Reactivity in electrophilic substitution (e.g., nitration) is suppressed at the substituted positions; meta-substitution dominates.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or trace impurities. Mitigation steps:

- Solvent Standardization : Use DMSO-d₆ or CDCl₃ for consistency.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks via coupling correlations.

- Spiking Experiments : Add authentic samples to confirm retention times in HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can computational modeling predict the compound’s bioactivity or material properties?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., COX-2) using the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-311++G**).

- QSAR : Correlate logP (calculated: 3.1) with membrane permeability.

- Thermodynamic Stability : Calculate Gibbs free energy of degradation pathways (e.g., hydrolysis) using transition state theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.